3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride
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Overview
Description
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride: is a synthetic organic compound characterized by the presence of an oxadiazole ring, a benzamide group, and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the oxadiazole precursor.
Attachment of the Benzamide Group: The benzamide group is attached through an amidation reaction, where the oxadiazole derivative reacts with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the benzamide group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and benzamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
- 3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
- 3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochloride
Uniqueness
Compared to these similar compounds, 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a benzamide group
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNHIFRZSDEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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